molecular formula C6H8N2O2 B024673 5-Ethyluracil CAS No. 4212-49-1

5-Ethyluracil

Cat. No. B024673
CAS RN: 4212-49-1
M. Wt: 140.14 g/mol
InChI Key: RHIULBJJKFDJPR-UHFFFAOYSA-N
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Description

5-Ethyluracil is a chemical compound belonging to the uracil family, which is a group of pyrimidine derivatives. Uracil derivatives are known for their significance in biological systems and chemical synthesis.

Synthesis Analysis

  • The synthesis of 5-ethyluracil derivatives has been explored in various studies. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was reported, showcasing the synthesis process of related uracil derivatives (Achutha et al., 2017).

Molecular Structure Analysis

  • The crystal structure of 5-ethyl-6-methyluracil, a closely related compound, was determined, revealing insights into the bond distances, angles, and non-planar nature of the pyrimidine ring, which are crucial for understanding the structural aspects of 5-ethyluracil (Reeke & Marsh, 1966).

Chemical Reactions and Properties

  • Studies on the chemical reactions of uracil derivatives provide insights into their behavior. For instance, the reaction of ethylene oxide with uridine derivatives, including 5-ethyluracil analogs, has been investigated, shedding light on the alkylation process and its impact on the compound's properties (Ukita, Okuyama, & Hayatsu, 1963).

Physical Properties Analysis

  • The physical properties of 5-ethyluracil derivatives can be inferred from studies on similar compounds. For example, the preparation and characterization of ethylcellulose microspheres containing 5-fluorouracil provide insights into the physical characteristics such as size, surface properties, and drug content, relevant to 5-ethyluracil (Zinutti, Kedzierewicz, Hoffman, & Maincent, 1994).

Chemical Properties Analysis

  • The chemical properties of 5-ethyluracil can be understood from studies on its analogs. Research on the chemical synthesis and properties of 5-fluorouracil and its derivatives reveals the compound's reactivity, stability, and interaction with other chemical entities (Xiong et al., 2009).

Scientific Research Applications

  • Antitumor Applications : 5-Ethyl-2′-deoxyuridine (EtdUrd), a derivative of 5-Ethyluracil, enhances the therapeutic index of 5-fluorouracil, a widely used anti-cancer drug. It achieves this by reducing the catabolism of 5-fluorouracil, prolonging its plasma and intratumoral concentrations, and protecting normal organs by increasing endogenous uridine levels (Kralovánszky et al., 1999).

  • Paper Manufacturing : 5-Ethyluracil can be used in paper making as a molecular imprinted polymer. This application improves the tensile strength, ash content, sizability, and antimicrobial activities of paper products (Fahim & Abu-El Magd, 2021).

  • Photochemical Transformations and Bacteriophage Research : 5-Ethyldeoxyuridine, another derivative, is useful in photochemical transformations and bacteriophage research. It is a thymidine analog that facilitates these processes (Pietrzykowska & Shugar, 1968).

  • Therapeutic Applications : As a virostatic compound, 5-Ethyluracil can be incorporated into the DNA of phages, bacteria, and mammalian cells, demonstrating its potential in therapeutic contexts (Gauri, Pflughaupt, & Müller, 1969).

  • Inhibition of HSV-1 and HSV-2 : 5-Ethyluracil derivatives are highly selective inhibitors of herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating their potential in antiviral therapies (Verheggen et al., 1995).

  • Antimicrobial and Antitumor Activity : Certain derivatives of 5-Ethyluracil show notable antimicrobial and antitumor activities, with compounds like 5b, 5c, and 5d demonstrating more inhibitory influence on certain cancer cell growths than doxorubicin (Fahim et al., 2021).

  • Inactivation of Dihydropyrimidine Dehydrogenase : Eniluracil, a potent inactivator of dihydropyrimidine dehydrogenase, is important in the metabolism of 5-fluorouracil, suggesting its role in cancer treatment (Cooke et al., 2001).

  • Formation of 5-(2-nitro-l-phenyl)ethyluracils : This compound is obtained by reacting α-nitrostyrenes with 1,3-di-methyl-6-substituted uracil derivatives, indicating its chemical versatility (Prasad, Sandhu, & Baruah, 1984).

  • Chemotherapy Applications : Ethylene-vinyl acetate copolymer matrices containing 5-fluorouracil have shown an antitumor effect on Ehrlich ascites carcinoma in mice, suggesting their use in cancer chemotherapy (Miyazaki et al., 1982).

  • Photochemical Transformation : Ultraviolet irradiation of 5-ethylorotate leads to the formation of 5-ethylidene-hydroorotate, which can be converted to 5-ethyluracil, demonstrating its photoreactivity (Kulikowska, Hingerty, Saenger, & Shugar, 1976).

Future Directions

5-Ethyluracil has several applications in the pharmaceutical and chemical industries. It is used as an intermediate in the synthesis of various drugs, such as antiviral, antitumor, and antibacterial agents . The compound is also used in the preparation of pyrimidine nucleosides, which are essential components of DNA and RNA . Additionally, 5-Ethyluracil has been reported to have anti-inflammatory and immunomodulatory properties, making it a potential therapeutic agent for treating autoimmune diseases . As research continues, the potential therapeutic applications of 5-Ethyluracil may become even more apparent, making it an exciting area of study for scientists and researchers .

properties

IUPAC Name

5-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIULBJJKFDJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194959
Record name 5-Ethyluracil
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyluracil

CAS RN

4212-49-1
Record name 5-Ethyl-2,4(1H,3H)-pyrimidinedione
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Record name 5-Ethyluracil
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Record name 5-Ethyluracil
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Record name 5-Ethyluracil
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Synthesis routes and methods I

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Urea (19.39 g, 0.32 mol) (J. T. Baker) was added over 20 minutes to fuming sulfuric acid (26–29.5% free SO3, 135 mL, 2.65 mol) (Aldrich) with cooling in an ice water bath maintaining the reaction temperature between 8 to 15° C. After stirring for an additional 30 minutes, ethyl 2-formylbutyrate (46.55 g, 0.32 mol) (from Example 1c, supra) was added over 18 minutes keeping the reaction at the same temperature. After stirring for another 30 minutes, a second portion of urea (15.07 g, 0.25 mol) was added over 10 minutes at the same temperature. The reaction mixture was then stirred at room temperature for 65 hours, and at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.). The mixture was cooled to 30° C. with an ice-water bath. Ice (270 g) was added slowly keeping the reaction below 35° C. The mixture was then cooled to 5° C. and stirred for 20 minutes. The solid formed was collected by filtration, washed with cold water, hexanes, and diethyl ether and dried by suction to give 5-ethyl uracil. (Yield 38.85 g, 85.9%).
Name
Quantity
19.39 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Quantity
46.55 g
Type
reactant
Reaction Step Two
Name
Quantity
15.07 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
270 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
609
Citations
J Shapira - The Journal of Organic Chemistry, 1962 - ACS Publications
… 5-Ethyluracil riboside was … converted to the corresponding 1-chloro compound, condensed with di(5-ethyluracil)mercury which had been prepared by a procedure similar to that de…
Number of citations: 17 pubs.acs.org
MM Mansuri, I Ghazzouli, MS Chen… - Journal of medicinal …, 1987 - ACS Publications
… -D-arabinofuranosyl)-5-ethyluracil (10) was prepared by condensation of 3,5-dibenzoyl-2-deoxy-2-fluoro-aD-arabinofuranosyl bromide (9) with 2,4-bis-0-(trimethylsilyl)-5-ethyluracil (8). …
Number of citations: 39 pubs.acs.org
R Kaul, G Kiefer, S Erhardt… - Journal of Pharmaceutical …, 1980 - Wiley Online Library
… These data establish Metabolite I1 as 5-ethyluracil. The metabolite structure was further confirmed by an independent synthesis; the synthetic 5-ethyluracil mass spectrum and 'H-NMR …
Number of citations: 17 onlinelibrary.wiley.com
J Kralovánszky, C Katona, A Jeney, E Pandi… - Journal of cancer …, 1999 - Springer
… 5-FU, dihydro-5-fluorouracil, EtdUrd, 5-ethyluracil and uridine in the plasma and that of 5-FU … plasma concentration of EtdUrd was 269 μM, and that of 5-ethyluracil, as the major metab- …
Number of citations: 11 link.springer.com
AM Cheraghali, EE Knaus, LI Wiebe - Antiviral research, 1994 - Elsevier
… EDU undergoes rapid catabolic degradation by pyrimidine nucleoside phosphorylase, which results in cleavage of the glycoside bond to produce 5-ethyluracil (EU). EU undergoes …
Number of citations: 15 www.sciencedirect.com
PJ Barr, AS Jones, RT Walker - Nucleic Acids Research, 1976 - academic.oup.com
5-Acetyluracil (I) has been treated with POCI 3 to give 5-(l-chlorovinyl)-2,4-dichloropyrimidine (II). Treatment of II with KOEt gave a mixture of 2-ethoxy-5-ethynyl-4 (3H)-pyrimidinone (IIIA…
Number of citations: 42 academic.oup.com
T Kulikowski, Z Zawadzki, D Shugar… - Journal of Medicinal …, 1979 - ACS Publications
… -(trimethylsilyl)-5-ethyluracil (6). A mixture of 10 g (71 mmol) of well-dried 5-ethyluracil,43 250 … l-(2,3,5-Tri-0-benzyl-dD-arabinofuranosyl)-5-ethyluracil (7). Method A. To a solution of 15.4 …
Number of citations: 30 pubs.acs.org
YF Shealy, CA O'Dell, G Arnett… - Journal of medicinal …, 1986 - ACS Publications
… 5-EthyI-2'-deoxyuridine (la, EDU), synthesized originally from 5-ethyluracil,1-3 was shown to have antiviral activity against herpes simplex and vaccinia viruses.2 EDU inhibits the …
Number of citations: 44 pubs.acs.org
C Desgranges, G Razaka, E De Clercq, P Herdewijn… - Cancer Research, 1986 - AACR
In contrast to thymine and 5-fluorouracil (FUra) which were cleared from the bloodstream within 2–4 h after their ip administration (200 µmol/kg) to rats, (E)-5-(2-bromovinyl)uracil (BVUra…
Number of citations: 126 aacrjournals.org
JD Fissekis, F Sweet - The Journal of Organic Chemistry, 1973 - ACS Publications
… to that of the methyl of thymine than is that of the ethyl of 5-ethyluracil, which is a thymine analog.25-27 The presence ofthe 5-vinyl substituent should leave the hydrogen-bonding …
Number of citations: 49 pubs.acs.org

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